

Comparative Guide to Molecular Docking Studies of Tetrahydroquinazoline Derivatives

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Compound of Interest

Compound Name: 4-Chloro-5,6,7,8-tetrahydroquinazoline

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of molecular docking studies involving tetrahydroquinazoline derivatives and their closely related structural analogs, quinazolines and tetrahydroquinolines. Due to the limited availability of comprehensive docking studies specifically on tetrahydroquinazoline derivatives, this guide incorporates data from these related scaffolds to offer a broader perspective on their potential as therapeutic agents. The information is intended to support researchers in drug discovery and development by providing available quantitative data, experimental protocols, and visualizations of relevant biological pathways.

Overview of Therapeutic Targets

Molecular docking studies have predominantly explored tetrahydroquinazoline derivatives and their analogs against targets implicated in cancer, infectious diseases, and neurodegenerative disorders. The primary protein targets identified in the literature include:

- Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and is a well-established target in cancer therapy.[1]
- DNA Gyrase: A type II topoisomerase in bacteria, essential for DNA replication, making it an attractive target for antimicrobial agents.[2][3]

- Acetylcholinesterase (AChE): An enzyme that breaks down the neurotransmitter acetylcholine and is a key target in the management of Alzheimer's disease.[4][5]

Comparative Analysis of Binding Affinities and Biological Activity

The following tables summarize the quantitative data from molecular docking and in vitro studies of tetrahydroquinazoline derivatives and their analogs.

Anticancer Activity (EGFR/VEGFR-2 Inhibition)

Compound Class	Derivative	Target	Binding Affinity (kcal/mol)	IC50 (μM)	Cell Line	Reference
Quinazoline	2,4-disubstituted derivative	VEGFR-2	-	3.74 - 6.77	HepG-2, HCT116, MCF-7	[6]
Quinazoline	Quinazoline-thiazole hybrid	EGFR	-8.79	0.01 - 0.16	MCF-7, A549, Colo-205, A2780	[6]
Quinazoline	2,3-dihydro-indole/1,2,3,4-tetrahydroquinoline hybrids	EGFR	-	1.09 - 3.30	A549, MCF-7, PC-3	[1]
Tetrahydroquinoline	4-trifluoromethyl substituted derivative	-	-	38.3 - 40.6	SNB19, LN229	[7]

Antimicrobial Activity (DNA Gyrase Inhibition)

Compound Class	Derivative	Target	Binding Affinity (kcal/mol)	MIC (µg/mL)	Organism	Reference
Quinazolinone	Schiff base derivative	DNA Gyrase	-5.96 to -8.58	128	E. coli	[2]
4-Anilinoquinazoline	4-anilino derivative	DNA Gyrase	-8.16	32	E. coli	[3]
Quinazolinone	N,2-diphenylquinazolin-4-amine	DNA Gyrase	-3.05 to -6.13	0.0625	P. aeruginosa	[8]

Acetylcholinesterase (AChE) Inhibition

Compound Class	Derivative	Target	Binding Affinity (kcal/mol)	IC50 (μM)	Reference
Tetrahydroquinazoline	1'-methyl-3',4'-dihydro-1'H-spiro[cyclopentane-1, 2'-quinazoline]	AChE	Not specified (virtual screening)	-	[4][5]
Quinazolinone	2,4-disubstituted derivatives	BuChE	-9.9 to -11.2	0.52 - 6.74	[9]
Quinazolinone	C-6 nitro and C-7 alkoxy substituted	AChE	-8.4 to -8.7	2.97 - 5.86	[10]
Tetrahydroquinazoline	1,2,3,4-tetrahydroquinazoline derivatives	AChE	-	215	[11]

Experimental Protocols: Molecular Docking

The following is a generalized workflow for the molecular docking of small molecules, such as tetrahydroquinazoline derivatives, based on protocols described for related quinazoline compounds.[12][13][14]

Preparation of the Protein Target

- Obtain Protein Structure: The 3D crystallographic structure of the target protein (e.g., EGFR, DNA Gyrase, AChE) is retrieved from the Protein Data Bank (PDB).
- Pre-processing: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions.

- Protonation and Charge Assignment: Polar hydrogen atoms are added to the protein, and appropriate atomic charges are assigned using a force field like AMBER.

Ligand Preparation

- 2D to 3D Conversion: The 2D structures of the tetrahydroquinazoline derivatives are sketched using chemical drawing software and then converted into 3D structures.
- Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

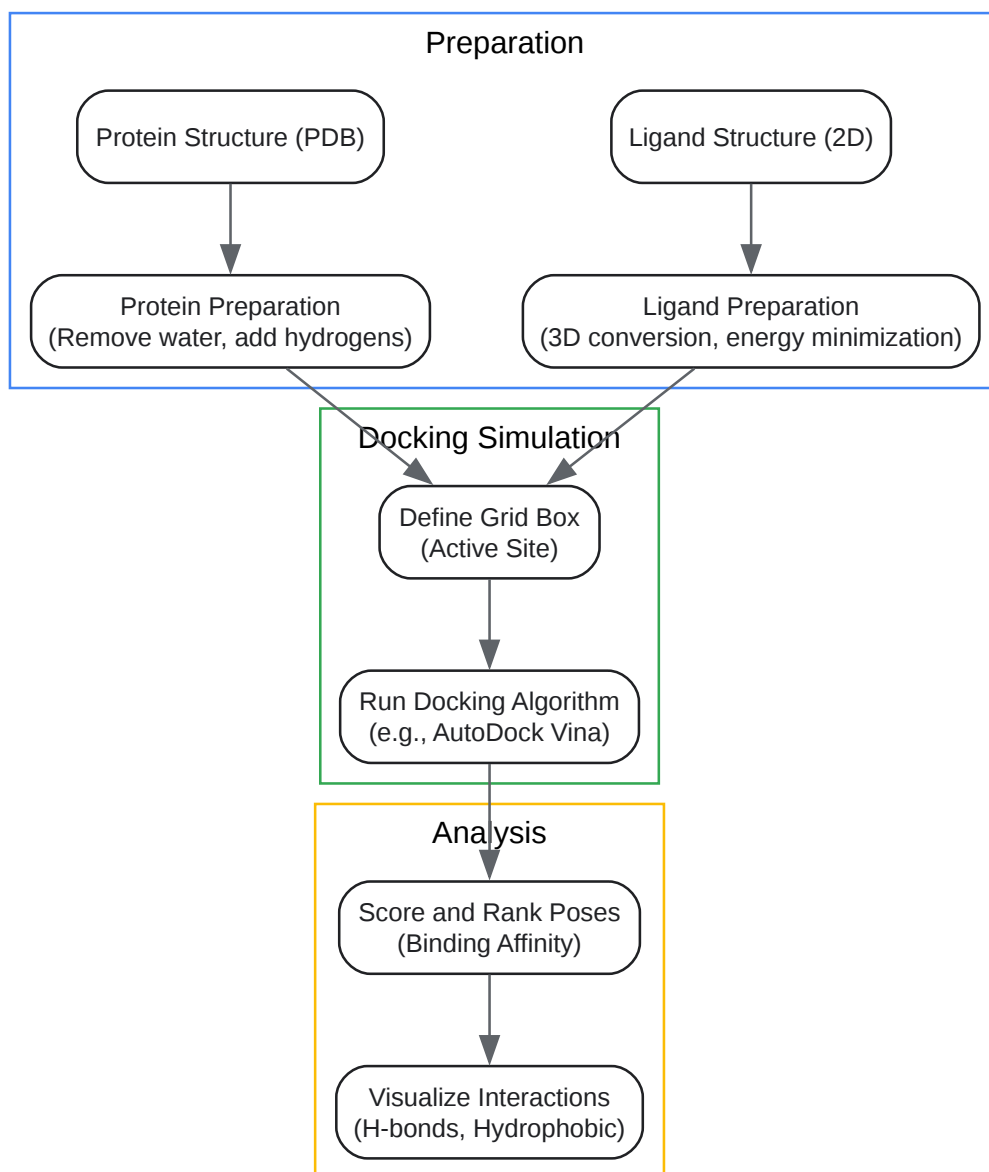
Molecular Docking Simulation

- Software: Commonly used software for molecular docking includes AutoDock, AutoDock Vina, and Molegro Virtual Docker.
- Grid Box Generation: A grid box is defined to encompass the active site of the target protein. The dimensions and coordinates of the grid box are typically centered on the position of a co-crystallized ligand or determined by active site prediction tools.
- Docking Algorithm: A search algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is employed to explore various binding poses of the ligand within the defined grid box.
- Scoring and Analysis: The docking software calculates the binding affinity (usually in kcal/mol) for each pose. The pose with the lowest binding energy is considered the most favorable. The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues are then analyzed.

Visualizations of Signaling Pathways and Experimental Workflows

Molecular Docking Workflow

General Molecular Docking Workflow

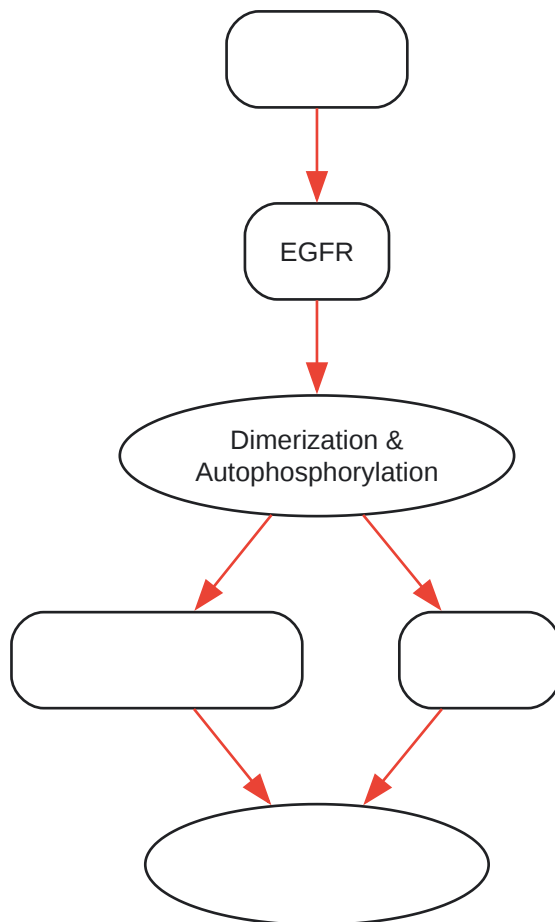


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Caption: A generalized workflow for molecular docking studies.

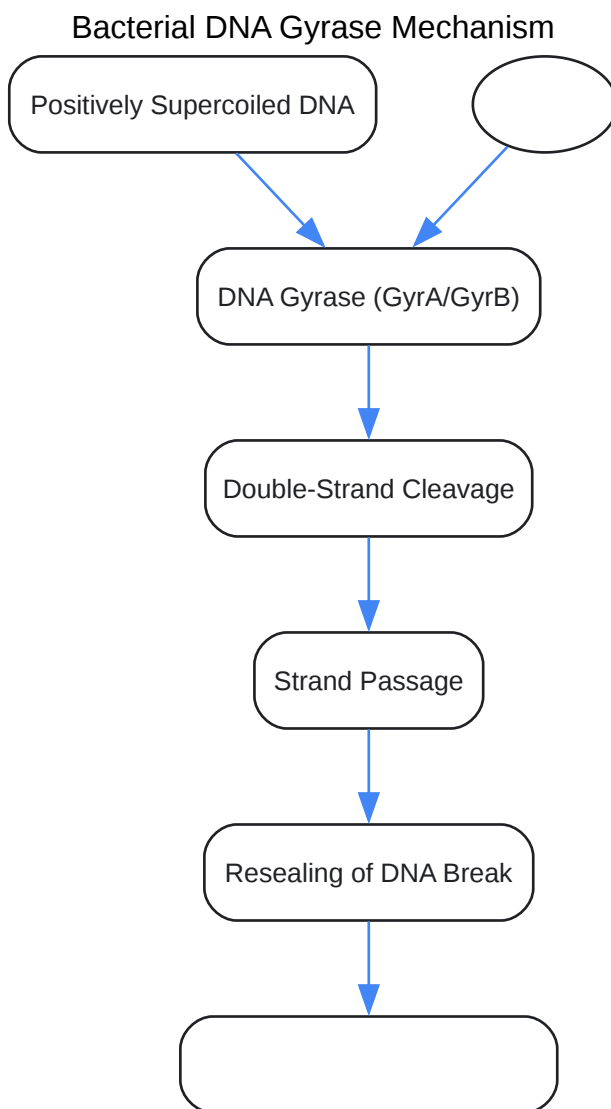
EGFR Signaling Pathway

Simplified EGFR Signaling Pathway

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Caption: Overview of the EGFR signaling cascade.[15][16][17][18][19]

DNA Gyrase Mechanism

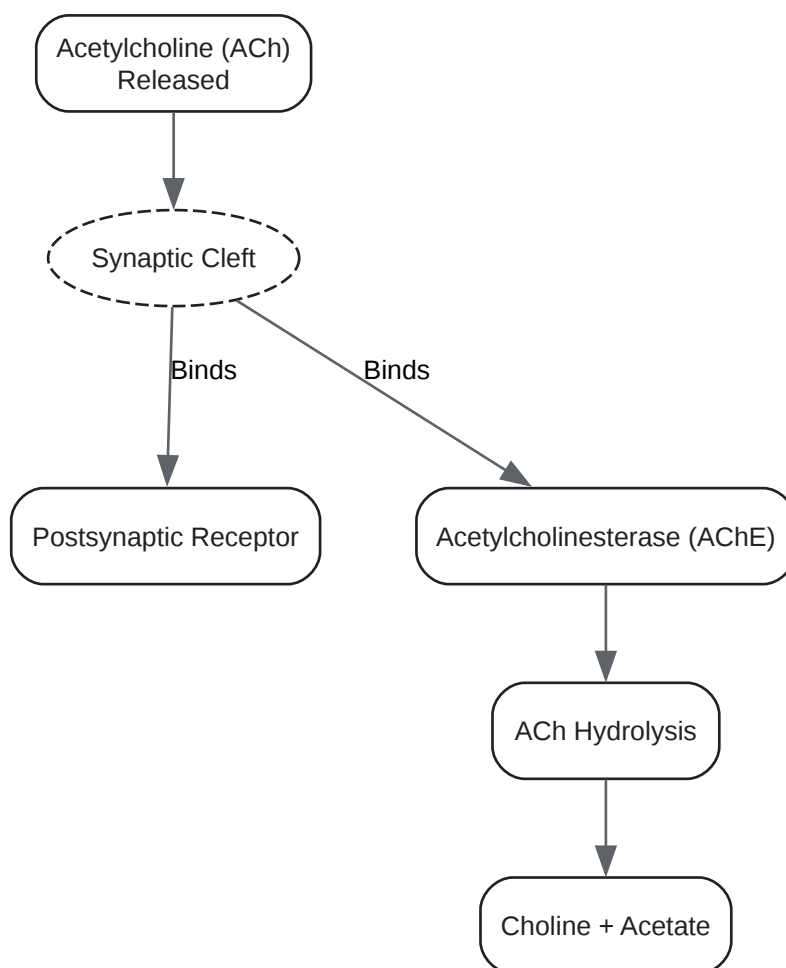


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Caption: Mechanism of action of bacterial DNA gyrase.[20][21][22][23][24]

Acetylcholinesterase Action in the Synapse

Role of AChE in the Synaptic Cleft



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Caption: Acetylcholinesterase function in neurotransmission.

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